molecular formula C18H27Cl2NO2 B11171013 4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide

Cat. No.: B11171013
M. Wt: 360.3 g/mol
InChI Key: UNFJGPRBFVCTLM-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a trimethylpentan-2-yl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Amidation reaction: The intermediate is then reacted with 2,4,4-trimethylpentan-2-amine under suitable conditions to form the final butanamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    N-(2,4,4-trimethylpentan-2-yl)acetamide: A compound with a similar trimethylpentan-2-yl group but different functional groups.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H27Cl2NO2

Molecular Weight

360.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,4,4-trimethylpentan-2-yl)butanamide

InChI

InChI=1S/C18H27Cl2NO2/c1-17(2,3)12-18(4,5)21-16(22)7-6-10-23-15-9-8-13(19)11-14(15)20/h8-9,11H,6-7,10,12H2,1-5H3,(H,21,22)

InChI Key

UNFJGPRBFVCTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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